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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions
between two significant HIV fusion inhibitors: Enfuvirtide (T-20) and its successor, Tifuvirtide
(T-1249). Both peptides target the HIV-1 envelope glycoprotein gp41, a critical component of
the viral fusion machinery, but subtle yet crucial structural variations lead to notable differences
in their antiviral potency, breadth of activity, and resistance profiles.

Core Structural Differences

The primary distinction between Enfuvirtide and Tifuvirtide lies in their amino acid sequence,
length, and the inclusion of specific functional domains. These modifications were rationally
designed to enhance the therapeutic profile of the second-generation inhibitor, Tifuvirtide.

Primary Structure and Chemical Modifications

Enfuvirtide is a 36-amino acid synthetic peptide that mimics the C-terminal heptad repeat
(CHR) region of HIV-1 gp41. Tifuvirtide is a longer, 39-amino acid peptide, engineered with a
composite sequence derived from the gp41 CHRs of HIV-1, HIV-2, and Simian
Immunodeficiency Virus (SIV)[1][2]. This hybrid sequence broadens its potential activity.

Both peptides are chemically synthesized and feature standard modifications to enhance
stability: an acetyl group at the N-terminus (N-acetylation) and an amide group at the C-
terminus (C-amidation). These modifications neutralize the terminal charges, making the
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peptides more resistant to degradation by exopeptidases and better mimics of a native protein
structure[3][4].

A key sequence difference is the inclusion of a Pocket-Binding Domain (PBD) at the N-terminus
of Tifuvirtide, a feature absent in Enfuvirtide[1][5]. This domain is designed to interact with a
conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41, leading to a
more stable interaction.

Feature Enfuvirtide (T-20) Tifuvirtide (T-1249)
Ac-
Ae- WQEWEQKITALLEQAQIQQE
Amino Acid Sequence YTSLIHSLIEESQNQQEKNEQ
KNEYELQKLDKWASLWNWF-
ELLELDKWASLWNWF-NH:
NH2
Length 36 Amino Acids 39 Amino Acids
N-Terminus Acetylated Acetylated
C-Terminus Amidated Amidated
Pocket-Binding Domain Absent Present (N-terminal region)

Hybrid of HIV-1, HIV-2, & SIV

Origin of Sequence HIV-1 gp41l CHR
g g 9p gp4l CHR

Table 1: Comparison of Primary Structure and Modifications. The core CHR-mimicking regions
are bolded for emphasis.

Higher-Order Structure

Both peptides adopt an a-helical conformation when binding to their target on gp41. However,
molecular dynamics studies and experimental data suggest that Tifuvirtide has a significantly
greater intrinsic a-helical structure in solution compared to Enfuvirtide. This increased helicity

may be a contributing factor to its enhanced inhibitory efficiency, as a more pre-formed helical
structure could facilitate faster and more stable binding to the gp41 NHR target[5].

Mechanism of Action and Binding Affinity
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Enfuvirtide and Tifuvirtide share the same general mechanism: they bind to the N-terminal
heptad repeat (HR1) of gp41 during a transient pre-hairpin intermediate state. This binding
event physically obstructs the conformational change required for the C-terminal heptad repeat
(HR2) to fold back onto HR1, thereby preventing the formation of the six-helix bundle (6-HB)
necessary for the fusion of viral and host cell membranes.

The primary mechanistic difference stems from Tifuvirtide's PBD. This domain allows
Tifuvirtide to engage with a conserved hydrophobic pocket on the gp41 NHR trimer, an
interaction Enfuvirtide lacks[5]. This additional binding confers higher affinity and stability to the
Tifuvirtide-gp41 complex. Consequently, Tifuvirtide is not only more potent against wild-type
HIV-1 but also retains significant activity against viral strains that have developed resistance to
Enfuvirtide through mutations in the HR1 binding site[2].

HIV-1 Fusion Process

9pa1 (Native)

Click to download full resolution via product page

Mechanism of HIV fusion and inhibition by Tifuvirtide and Enfuvirtide.

Quantitative Comparison: Potency and Efficacy
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The structural enhancements of Tifuvirtide translate directly into superior antiviral activity,
particularly against Enfuvirtide-resistant HIV-1 strains. While direct, side-by-side binding affinity
(Kd) measurements are not widely published, cell-based assays show Tifuvirtide has an
approximately eight-fold higher affinity for cells than Enfuvirtide, which is correlated with its
higher efficacy[1]. The most common metric for comparison is the 50% inhibitory concentration
(ICs0).

Fold
Target Virus .
Compound Mean ICso (nM) Difference (vs. Reference

Strain o
Enfuvirtide)

o HIV-1 NL4-3
Enfuvirtide (T-20) ] 26.73 - [6]
(Wild-Type)
Tifuvirtide (T- HIV-1 NL4-3
) 3.44 7.8x more potent  [6]
1249) (Wild-Type)
o T-20 Resistant
Enfuvirtide (T-20) >1000 - [6]
Mutant
Tifuvirtide (T- T-20 Resistant >20x more
20-50 [6]7]
1249) Mutant potent
Enfuvirtide (T-20)  HIV-2 Inactive - [6]
Tifuvirtide (T- ) .
HIV-2 Active Active [6]

1249)

Table 2: Comparative Antiviral Potency (ICso). Data synthesized from multiple sources
illustrates Tifuvirtide's enhanced potency and broader spectrum of activity.

Experimental Protocols for Structural Analysis

The characterization of peptides like Tifuvirtide and Enfuvirtide relies on a suite of biophysical
techniques. Below are generalized protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary
Structure
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This protocol outlines the determination of the a-helical content of a fusion inhibitor peptide.
e Sample Preparation:

o Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)
to a final concentration of 50-100 uM.

o To induce helicity, a separate sample can be prepared in the same buffer containing 50%
(v/v) trifluoroethanol (TFE).

o Prepare a buffer-only blank for background correction.
e Instrument Setup:
o Use a calibrated CD spectrometer.
o Purge the instrument with nitrogen gas for at least 30 minutes.
o Set the temperature to 25°C using a Peltier temperature controller.

o Data Acquisition:

[e]

Use a quartz cuvette with a 1 mm path length.

o

Record CD spectra from 260 nm to 190 nm.

[¢]

Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

[e]

Average 3-5 scans for both the sample and the blank to improve the signal-to-noise ratio.
o Data Analysis:

o Subtract the blank spectrum from the sample spectrum.

o Convert the raw data (millidegrees) to Mean Residue Ellipticity [0].

o Analyze the resulting spectrum using deconvolution software (e.g., K2D3, DichroWeb) to
estimate the percentage of a-helix, 3-sheet, and random coil. a-helices show characteristic
negative bands near 222 nm and 208 nm.
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Workflow for CD Spectroscopy Analysis.

NMR Spectroscopy for 3D Structure Determination

This protocol provides a general workflow for determining the solution structure of a peptide.

e Sample Preparation:
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o For assignment of resonances, uniformly °N- and 3C-labeled peptide is typically required,
produced via recombinant expression.

o Dissolve the labeled peptide to a concentration of 0.5-1.0 mM in a 90% H20 / 10% D20
buffer system (e.g., 20 mM phosphate, 50 mM NacCl, pH 6.5).

o Add a small amount of a chemical shift reference standard (e.g., DSS).

o Data Acquisition:
o Use a high-field NMR spectrometer (=600 MHz) equipped with a cryoprobe.

o Acquire a series of 2D and 3D NMR experiments at a constant temperature (e.g., 298 K).

2D H-°N HSQC: Correlates backbone amide protons and nitrogens.

3D HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.

3D HCCH-TOCSY: For side-chain resonance assignment.

3D 1>N-edited NOESY-HSQC: To obtain through-space distance restraints (<5 A)
between protons.

o Data Processing and Analysis:
o Process the raw data using software such as NMRPipe.

o Use analysis software (e.g., CARA, SPARKY) to pick peaks and assign resonances
sequentially through the peptide backbone and side chains.

e Structure Calculation:

o Assign cross-peaks in the NOESY spectra and convert their volumes into upper distance
restraints.

o Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that
satisfy the experimental distance and dihedral angle restraints.

o Structure Refinement and Validation:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Refine the calculated structures in a water box using molecular dynamics simulations.

o Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to
assess stereochemical quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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